molecular formula C7H7NO3 B1294317 2-Methyl-3-nitrophenol CAS No. 5460-31-1

2-Methyl-3-nitrophenol

Cat. No.: B1294317
CAS No.: 5460-31-1
M. Wt: 153.14 g/mol
InChI Key: GAKLFAZBKQGUBO-UHFFFAOYSA-N
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Safety and Hazards

2-Methyl-3-nitrophenol is known to be irritating to the skin and eyes, harmful by inhalation, may cause respiratory irritation, and is considered an acute toxin . It is recommended to handle this compound with appropriate personal protective equipment .

Biochemical Analysis

Biochemical Properties

2-Methyl-3-nitrophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as toluene dioxygenase, which catalyzes the oxidation of the methyl group in this compound to form corresponding nitrobenzyl alcohols . These interactions are crucial for the degradation and biotransformation of nitroaromatic compounds in the environment.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to mitochondrial dysfunction, including changes in ATP production, mitochondrial membrane potential, and reactive oxygen species (ROS) accumulation . These alterations can trigger early apoptosis in cells, highlighting the compound’s impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have shown that high doses of this compound can cause adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes . These findings underscore the importance of dosage considerations in evaluating the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by microbial enzymes. The compound can be degraded by bacteria through pathways that involve the initial oxidation of the methyl group, followed by further breakdown of the aromatic ring . These metabolic processes are essential for the bioremediation of nitroaromatic pollutants in the environment.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can accumulate in lipid-rich compartments . This distribution pattern can influence the compound’s bioavailability and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various organelles, including mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and stress responses . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments.

Preparation Methods

2-Methyl-3-nitrophenol can be synthesized through several methods. One common synthetic route involves the nitration of 2-methylphenol (o-cresol) using a mixture of nitric acid and sulfuric acid . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent over-nitration. Another method involves the nitration of 2-amino-6-methylanisole followed by hydrolysis . Industrial production methods may vary, but they generally follow similar principles of controlled nitration reactions.

Chemical Reactions Analysis

2-Methyl-3-nitrophenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

2-methyl-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKLFAZBKQGUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203034
Record name 3-Nitro-o-cresol
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5460-31-1
Record name 2-Methyl-3-nitrophenol
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Record name 2-Methyl-3-nitrophenol
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Record name 5460-31-1
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Record name 3-nitro-o-cresol
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Record name 2-METHYL-3-NITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes employed to produce 2-Methyl-3-nitrophenol?

A1: One common approach utilizes this compound as a starting material. [, ] This can be further modified through a series of reactions like methylation, Friedel-Crafts acylation, reduction, and nucleophilic substitution to arrive at desired derivatives. Another method leverages the readily available 3-methyl-2-butanone. [] This ketone undergoes bromination, cyclization, Sandmeyer reaction, cyano-substitution, and hydrolysis to yield 4-isopropylthiazole-2-formic acid. This acid can be further manipulated and reacted with an appropriate derivative of this compound to obtain complex target molecules.

Q2: What insights do spectroscopic analyses provide regarding the structure of this compound?

A2: Studies employing FTIR and FT-Raman spectroscopy, in conjunction with DFT calculations, have provided a detailed understanding of the vibrational modes and structural characteristics of this compound. [] These analyses help in confirming the presence of specific functional groups and understanding their electronic environment within the molecule. Additionally, techniques like 1H NMR, 13C NMR, and mass spectrometry are routinely used to characterize the compound and its derivatives. [, , ]

Q3: Has this compound been explored in the context of computational chemistry and what are the implications?

A3: Yes, this compound has been the subject of computational studies. Researchers have used DFT calculations to determine optimized molecular geometry, harmonic frequencies, electronic polarizability, atomic charges, and dipole moment. [] Furthermore, these studies provided insights into thermodynamic parameters at different temperatures. These calculations contribute to a deeper understanding of the molecule's properties and its potential behavior in various chemical environments.

Q4: Can you provide an example of how this compound is utilized in the synthesis of a specific drug molecule?

A4: this compound serves as a key starting material in the synthesis of simeprevir, an antiviral drug used to treat Hepatitis C. [] Specifically, it acts as a precursor for the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a crucial intermediate in the multi-step synthesis of simeprevir.

Q5: Are there any studies exploring the biological activity of this compound derivatives?

A5: While the provided research papers primarily focus on the synthesis and characterization of this compound and its derivatives, one study describes the synthesis of baeocystin, a naturally occurring psilocybin analog, using this compound as the starting material. [] Psilocybin and its analogs, including baeocystin, are known for their psychoactive properties.

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